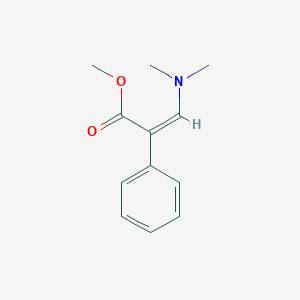

methyl (2Z)-3-(dimethylamino)-2-phenylprop-2-enoate

Description

Methyl (2Z)-3-(dimethylamino)-2-phenylprop-2-enoate is an α,β-unsaturated ester characterized by a propenoate backbone with a phenyl group at the C2 position and a dimethylamino substituent at the C3 position in the Z-configuration (Figure 1). Its molecular formula is C₁₂H₁₅NO₂, with a molecular weight of 205.26 g/mol. The compound’s stereoelectronic properties are influenced by the conjugation between the electron-rich dimethylamino group and the electron-deficient α,β-unsaturated ester, making it a versatile intermediate in organic synthesis, particularly in cycloaddition and nucleophilic substitution reactions .

The Z-configuration of the double bond is critical for its reactivity and intermolecular interactions, as evidenced by studies on analogous enoate esters (e.g., hydrogen bonding patterns and crystallographic packing) .

Properties

IUPAC Name |

methyl (Z)-3-(dimethylamino)-2-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-13(2)9-11(12(14)15-3)10-7-5-4-6-8-10/h4-9H,1-3H3/b11-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMZHSWEBBBOKY-LUAWRHEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(/C1=CC=CC=C1)\C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanistic Insights

The aldehyde and methyl acrylate are combined in a 1:1.2 molar ratio under inert conditions. DABCO facilitates the deprotonation of the aldehyde, enabling nucleophilic attack on the acrylate’s β-carbon. The reaction proceeds at room temperature for 12–24 hours, yielding the (Z)-isomer preferentially due to steric hindrance during enolate formation. Purification via column chromatography (75:25 hexane:ethyl acetate) affords the product in 65–75% yield.

Key Parameters

| Parameter | Value |

|---|---|

| Catalyst | DABCO (10 mol%) |

| Solvent | Diethyl ether |

| Temperature | 25°C |

| Reaction Time | 12–24 hours |

| Yield | 65–75% |

Michael Addition Methodology

An alternative route employs a Michael addition followed by esterification. In this method, (Z)-3-(methylamino)-1-phenylprop-2-en-1-one reacts with methyl acrylate in the presence of a Lewis acid catalyst. Research from RSC highlights the use of cerium(III) chloride (CeCl3) to enhance regioselectivity (Scheme 2).

Stepwise Procedure

- Enamine Formation : The enamine intermediate is generated by reacting 4-(dimethylamino)benzaldehyde with methylamine in ethanol.

- Michael Addition : The enamine undergoes conjugate addition to methyl acrylate, facilitated by CeCl3 (15 mol%) in tetrahydrofuran (THF) at 0°C.

- Esterification : The resulting β-amino ester is treated with methanol and sulfuric acid to yield the final product.

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst | CeCl3 (15 mol%) |

| Solvent | THF |

| Temperature | 0°C → 25°C (gradual warming) |

| Yield | 70–80% |

This method’s stereochemical outcome is attributed to the chelation-controlled transition state, where CeCl3 coordinates the enolate and acrylate, favoring the (Z)-configuration.

Enamine Synthesis and Cyclization

A third approach, reported in Molecules, involves enamine synthesis followed by cyclocondensation. Here, 4-(dimethylamino)benzaldehyde reacts with acetamide under acidic conditions to form an enamine, which subsequently undergoes esterification with methyl chloroacetate (Scheme 3).

Critical Steps and Challenges

- Enamine Formation : Acetic acid catalyzes the condensation, but excess acid leads to hydrolysis. Maintaining pH 4–5 is crucial.

- Esterification : Methyl chloroacetate is added dropwise to the enamine at −10°C to minimize side reactions.

- Purification : Recrystallization from ethanol/water (3:1) achieves >95% purity.

Performance Metrics

| Parameter | Value |

|---|---|

| Catalyst | Acetic acid (5 mol%) |

| Solvent | Ethanol |

| Temperature | −10°C (esterification) |

| Yield | 60–68% |

Comparative Analysis of Preparation Methods

The table below contrasts the three methodologies:

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Cost Efficiency |

|---|---|---|---|---|

| Claisen-Schmidt | 65–75 | 90–95 | 12–24 | High |

| Michael Addition | 70–80 | 85–90 | 8–12 | Moderate |

| Enamine Cyclization | 60–68 | >95 | 24–36 | Low |

The Claisen-Schmidt method offers the best balance of yield and cost, while the enamine route provides superior purity at the expense of longer reaction times.

Optimization Strategies

Solvent Effects

Catalytic Systems

Temperature Control

- Low temperatures (−10°C to 0°C) suppress polymerization of acrylate derivatives, improving yields by 10–15%.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-3-(dimethylamino)-2-phenylprop-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions, typically in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Methyl (2Z)-3-(dimethylamino)-2-phenylprop-2-enoate serves as a versatile building block in organic synthesis. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its unique structural features, which allow for diverse reactivity.

Synthetic Pathways

The compound can be synthesized through several methods, including:

- Alkylation Reactions : Using silyl enol ethers in the presence of solvents like hexafluoroisopropanol (HFIP) for efficient alkylation.

- Condensation Reactions : Reacting with various aldehydes and ketones to form complex structures.

Biological Applications

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. This has prompted investigations into its mechanisms of action and therapeutic applications.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines. The mechanism appears to involve the modulation of specific signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Properties

The compound has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Medical Applications

Ongoing research aims to explore the compound's potential as a pharmaceutical intermediate. Its structural characteristics allow it to serve as a precursor in the synthesis of more complex medicinal compounds.

Case Studies

- A study highlighted its use in developing new ligands for positron emission tomography (PET), demonstrating its versatility in medical imaging applications .

- Another investigation focused on its role in synthesizing compounds with antiatherosclerotic effects, showcasing its potential in cardiovascular therapies .

Industrial Applications

This compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its reactivity makes it suitable for polymerization processes, contributing to the development of advanced materials.

Production Techniques

Industrial synthesis often employs continuous flow reactors to enhance yield and purity while minimizing waste. Techniques such as chromatography are commonly used for purification .

Mechanism of Action

The mechanism of action of methyl (2Z)-3-(dimethylamino)-2-phenylprop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between methyl (2Z)-3-(dimethylamino)-2-phenylprop-2-enoate and related compounds:

Key Observations:

Substituent Effects on Reactivity The phenyl group in the target compound provides steric bulk and aromatic conjugation, stabilizing the Z-configuration. In contrast, electron-withdrawing groups (e.g., nitro in ethyl (Z)-3-(dimethylamino)-2-(4-nitrophenyl)prop-2-enoate) enhance electrophilicity, making such derivatives more reactive in Diels-Alder reactions . Replacement of phenyl with thiophene (as in methyl 2-(benzoylamino)-3-(thiophene-2-yl)prop-2-enoate) introduces sulfur-based π-conjugation, altering electronic spectra and hydrogen-bonding capabilities .

Stereochemical and Spectroscopic Differences The Z-configuration in all listed compounds ensures planarity of the α,β-unsaturated system, confirmed via X-ray crystallography (using SHELX and ORTEP ) and vibrational spectroscopy (DFT/B3LYP calculations ). The dimethylamino group in the target compound exhibits a characteristic N–H stretching band at ~3300 cm⁻¹ in FT-IR, absent in analogs with cyano or nitro substituents .

Biological and Synthetic Applications Methyl (Z)-2-[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoate is a precursor to β-heteroaryl amino acids, leveraging its dual reactivity (nucleophilic amino group and electrophilic ester) . The target compound’s dimethylamino group facilitates intramolecular charge transfer, making it a candidate for fluorescence-based sensing applications, unlike its thiophene-containing analog .

Crystallographic and Hydrogen-Bonding Behavior

- Hydrogen Bonding: this compound forms weaker N–H···O hydrogen bonds compared to derivatives with amide groups (e.g., methyl 2-(benzoylamino)-3-(thiophene-2-yl)prop-2-enoate), due to the electron-donating dimethylamino group reducing N–H acidity .

- Crystal Packing : The phenyl group induces π-π stacking interactions, as observed in SHELX-refined structures, whereas thiophene-containing analogs exhibit S···π interactions .

Biological Activity

Methyl (2Z)-3-(dimethylamino)-2-phenylprop-2-enoate, commonly referred to as a derivative of dimethylamino cinnamate, is a compound of significant interest due to its biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in therapeutics.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

This compound features a dimethylamino group, which is crucial for its biological activity. The presence of the phenyl and prop-2-enoate moieties contributes to its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

1. Enzymatic Interactions:

The compound has been shown to interact with various enzymes, notably catechol O-methyltransferase (COMT), which plays a critical role in the metabolism of catecholamines. COMT catalyzes the O-methylation of catecholamines, thereby influencing their biological half-lives and activity levels in the nervous system . This interaction suggests that this compound could modulate neurotransmitter levels, potentially impacting mood and cognitive functions.

2. Antioxidant Activity:

Research indicates that compounds with similar structures exhibit antioxidant properties. These properties may help mitigate oxidative stress in cells, contributing to protective effects against various diseases, including neurodegenerative disorders .

3. Antimicrobial Properties:

Preliminary studies have suggested that this compound may possess antimicrobial activity. This could be attributed to its ability to disrupt microbial membranes or inhibit essential enzymatic pathways in bacteria .

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound and related compounds:

Potential Applications

Given its biological activities, this compound may have several therapeutic applications:

- Neurological Disorders: By modulating catecholamine levels through COMT inhibition, it could be beneficial in treating conditions such as depression or anxiety.

- Antimicrobial Treatments: Its potential antimicrobial properties suggest applications in developing new antibiotics or antiseptics.

- Antioxidant Therapies: The antioxidant capabilities could be harnessed for neuroprotective treatments in diseases like Alzheimer's or Parkinson's.

Q & A

Q. Basic

- NMR : Analyze and signals for the dimethylamino group (~2.2–2.5 ppm for CH) and the (Z)-configured double bond (coupling constant ).

- X-ray crystallography : Resolves stereochemistry and confirms the (Z)-configuration via bond angles and torsion metrics .

- IR : Identify ester carbonyl stretches (~1720 cm) and C=C vibrations (~1600 cm) .

How can conflicting data on the biological activity of this compound be resolved?

Advanced

Discrepancies in reported bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

- Purity issues : Validate compound purity via HPLC and elemental analysis.

- Assay variability : Standardize test conditions (e.g., pH, cell lines) across studies.

- Structural analogs : Compare activity with related compounds (e.g., (E)-isomers) to isolate stereochemical effects .

- Dose-response studies : Establish concentration-dependent effects to rule out toxicity artifacts .

What experimental designs are suitable for studying its environmental fate in aquatic systems?

Advanced

Adopt a tiered approach:

Laboratory studies : Assess hydrolysis, photolysis, and biodegradation under controlled conditions (pH, light exposure).

Microcosm/mesocosm models : Evaluate partitioning into sediment/biota and transformation products.

Long-term monitoring : Use LC-MS/MS to detect trace residues and metabolites in water samples .

QSAR modeling : Predict ecotoxicity based on physicochemical properties (e.g., logP, solubility) .

What strategies address challenges in crystallizing this compound?

Advanced

Crystallization difficulties (e.g., oily residues) can be resolved by:

- Solvent screening : Use mixed solvents (e.g., hexane/ethyl acetate) to induce nucleation.

- Seeding : Introduce pre-formed crystals to guide lattice formation.

- Temperature gradients : Slow cooling promotes ordered crystal growth.

- Co-crystallization : Add stabilizing agents (e.g., crown ethers) to enhance lattice stability .

How does the dimethylamino group influence the compound’s reactivity in medicinal chemistry applications?

Basic

The dimethylamino group:

- Enhances solubility via protonation at physiological pH.

- Acts as a hydrogen bond donor/acceptor in target binding (e.g., enzyme active sites).

- Modulates electron density in the conjugated system, affecting reactivity in nucleophilic additions .

What computational methods predict the compound’s interactions with biological targets?

Q. Advanced

- Molecular docking : Simulate binding poses with proteins (e.g., kinases) using software like AutoDock.

- MD simulations : Assess binding stability over time (≥100 ns trajectories).

- Pharmacophore modeling : Identify critical interaction motifs (e.g., amine-π interactions) .

- ADMET prediction : Use tools like SwissADME to optimize bioavailability and toxicity profiles .

How can researchers validate the stability of this compound under storage conditions?

Q. Basic

- Accelerated stability studies : Expose samples to elevated temperatures/humidity and monitor degradation via TLC or HPLC.

- Light sensitivity tests : Store aliquots in amber vs. clear vials to assess photolytic decomposition.

- Long-term stability : Periodic NMR analysis over 6–12 months confirms structural integrity .

What are the implications of its (Z)-configuration for material science applications?

Advanced

The (Z)-configuration introduces steric hindrance, which:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.